molecular formula C21H19N3O2S2 B2422337 2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-49-4

2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2422337
CAS No.: 863594-49-4
M. Wt: 409.52
InChI Key: BCJNVYKSEREIBF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Stearns et al. (2002) studied the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives. They explored the systemic clearance and hepatic extraction of these compounds in rats, dogs, and monkeys. Their research provides insights into the absorption, metabolism, and excretion patterns of these compounds in different species, which is crucial for understanding their potential as therapeutic agents Stearns et al., 2002.

Biochemical Inhibition

Röver et al. (1997) synthesized and characterized benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. Their findings on the structure-activity relationship and biochemical properties of these compounds contribute to our understanding of their inhibitory potential and possible therapeutic applications Röver et al., 1997.

Anti-P. falciparum Activity

Silva et al. (2016) focused on the synthesis of pyrazolopyridine-sulfonamide derivatives and their activity against Plasmodium falciparum. The study provides insights into the potential of these compounds as antimalarial agents, particularly against chloroquine-resistant strains Silva et al., 2016.

Cytotoxicity and Enzyme Inhibition

Gul et al. (2016) examined the cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors of a series of benzenesulfonamides. Their research contributes to the understanding of the anticancer potential of these compounds and their mechanism of action Gul et al., 2016.

Photodynamic Therapy Application

Pişkin et al. (2020) explored the photophysical and photochemical properties of zinc phthalocyanine substituted with benzenesulfonamide derivatives. The study highlights the potential of these compounds in photodynamic therapy for cancer treatment Pişkin et al., 2020.

Antimicrobial Activities

Jamode et al. (2009) synthesized benzenesulfonamide derivatives and evaluated their antimicrobial activities. The study provides information on the effectiveness of these compounds against various bacterial and fungal strains, indicating their potential as antimicrobial agents Jamode et al., 2009.

Properties

IUPAC Name

2,4,5-trimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-11-15(3)19(12-14(13)2)28(25,26)24-17-8-6-16(7-9-17)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJNVYKSEREIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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